8:2 Fluorotelomer phosphate monoester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

8:2 Fluorotelomer phosphate monoester (8:2 PAP) is part of the group of Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs) . It is a designated chemical priority and is measured by Biomonitoring California .

Synthesis Analysis

The 8:2 fluorotelomer phosphate diester 8:2 diPAP in carp was proposed to hydrolyze to 8:2 monoPAP and 8:2 FTOH . There is indirect proof of the initial hydrolysis reaction based upon detection of 8:2 monoPAP, as found in both rat and aerobic soil .Molecular Structure Analysis

The molecular formula of 8:2 Fluorotelomer phosphate diester is (O)P(OH)(OCH2CH2C6F13)(OCH2CH2C8F17) C18H9F30O4P .Chemical Reactions Analysis

The 8:2 fluorotelomer phosphate diester 8:2 diPAP in carp was proposed to hydrolyze to 8:2 monoPAP and 8:2 FTOH . There is indirect proof of the initial hydrolysis reaction based upon detection of 8:2 monoPAP, as found in both rat and aerobic soil .Aplicaciones Científicas De Investigación

Toxicological Studies

8:2 Fluorotelomer phosphate monoester is part of the group of Perfluoroalkyl and Polyfluoroalkyl Substances (PFASs) . It has been used in toxicological studies to understand the effects of PFAS on human health . Specifically, it has been used in high-throughput transcriptomic analysis of human liver spheroids to compare the potencies of PFAS .

Gene Expression Profiling

This compound has been used in gene expression profiling studies. These studies use high-throughput transcriptomics and next-generation sequencing to gather data on lesser-known chemicals, such as PFAS . The overarching objective of these studies is to facilitate read-across and potency ranking for human health risk assessment and to investigate the mode of action .

Liver Health Research

Research has shown that some PFAS, including 8:2 Fluorotelomer phosphate monoester, can affect lipid metabolism, which plays a major role in liver health . Studies have used primary human liver cells to investigate whether PFAS can induce liver effects in humans .

Environmental Contamination Studies

Due to their wide use, persistence, and high mobility, PFAS are ubiquitously found in humans and the environment . Therefore, 8:2 Fluorotelomer phosphate monoester has been used in studies investigating the environmental contamination and subsequent detection of perfluoroalkyl acids in humans and wildlife .

Industrial Applications

PFAS, including 8:2 Fluorotelomer phosphate monoester, have a variety of commercial and industrial applications due to their water and grease repellent properties . They are intentionally added as ingredients in some cosmetic products, including lotions, cleansers, nail polish, shaving cream, foundation, lipstick, eyeliner, eyeshadow, and mascara .

Firefighting Foams

8:2 Fluorotelomer phosphate monoester is used in firefighting foams . These foams can contaminate drinking water and soil in proximity to locations where they are used, including firefighting training areas at airports and military bases .

Mecanismo De Acción

Mode of Action

The compound interacts with its targets by inducing changes in gene expression . Specifically, longer-chain compounds (7–10 carbons) were more likely to induce changes in gene expression .

Biochemical Pathways

It is known that some pfas, including 8:2 fluorotelomer phosphate monoester, affect lipid metabolism . Dysregulation of lipid metabolism plays a major role in the development and progression of liver cancers .

Pharmacokinetics

It is known that pfas are ubiquitously found in humans and the environment due to their wide use, persistence, and high mobility . More research is needed to fully understand the compound’s pharmacokinetics.

Result of Action

The molecular and cellular effects of the compound’s action include changes in gene expression and potential cytotoxicity . In rodents, PFOS exposure increased inflammation and steatosis .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. PFAS can contaminate drinking water and soil in proximity to locations where fire-fighting foams are used, including fire fighting training areas at airports and military bases . The compound’s action can also be influenced by the presence of other chemicals in the environment .

Direcciones Futuras

Limited availability of fish metabolic pathways for PFAS may lead to risk assessments with inherent uncertainties based only upon the parent chemical or the assumption that the biodegradation or mammalian metabolism map data will serve as an adequate surrogate . This emphasizes the importance and utility of collating metabolism into a searchable database .

Propiedades

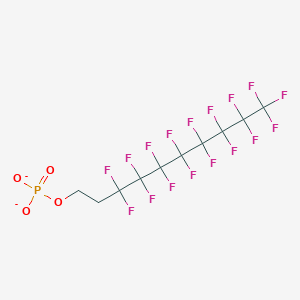

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F17O4P/c11-3(12,1-2-31-32(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H2,28,29,30) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIABSAQIFYEDJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COP(=O)(O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F17O4P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60874027 |

Source

|

| Record name | 2-(Perfluorooctyl)ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57678-03-2 |

Source

|

| Record name | Mono[2-(perfluorooctyl)ethyl] phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Perfluorooctyl)ethyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60874027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.